An In-depth Technical Guide to Fmoc-Dap(Fmoc)-OH for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-Dap(Fmoc)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a selectively modifiable diaminopropionic acid residue.
Core Properties and Specifications
Fmoc-Dap(Fmoc)-OH is a crystalline solid utilized in peptide chemistry to incorporate a diaminopropionic acid (Dap) residue into a peptide sequence. Both the alpha-amino and beta-amino groups are protected with the base-labile Fmoc group, allowing for selective deprotection strategies.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₃H₂₈N₂O₆ | |
| Molecular Weight | 548.59 g/mol | |
| CAS Number | 201473-90-7 | |
| Appearance | Crystals or crystalline powder | |
| Purity (HPLC) | ≥97.0% | |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 809.5 ± 65.0 °C | [1] |
| Density (Predicted) | 1.330 g/cm³ | [1] |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents. | [2] |
| Storage Temperature | 2-8°C |
Spectroscopic and Analytical Data
While direct spectra are not provided here, typical analytical data for Fmoc-Dap(Fmoc)-OH can be obtained through various spectroscopic methods. This data is crucial for identity confirmation and purity assessment.
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¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are available from commercial suppliers and chemical databases.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Dap(Fmoc)-OH is in Fmoc-based solid-phase peptide synthesis. The presence of two Fmoc groups on the diaminopropionic acid backbone presents both opportunities and challenges in peptide synthesis.
Strategic Considerations
The di-Fmoc protection allows for the simultaneous deprotection of both amino groups, which can be advantageous in certain synthetic strategies. However, the bulky nature of the two Fmoc groups can lead to steric hindrance during the coupling reaction, potentially requiring optimized protocols to ensure efficient peptide bond formation.[3][4][5]
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Dap(Fmoc)-OH in SPPS. Optimization may be required based on the specific peptide sequence and solid support.
2.2.1. Coupling of Fmoc-Dap(Fmoc)-OH
Due to the steric hindrance of the two Fmoc groups, a potent coupling reagent and potentially longer coupling times or double coupling may be necessary.[6][7]
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Reagents and Solvents:
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Fmoc-Dap(Fmoc)-OH (3-5 equivalents)
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Coupling reagent, e.g., HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents)
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Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
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Peptide-resin with a free N-terminal amine
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Procedure:
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Swell the peptide-resin in DMF for 30-60 minutes.
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In a separate reaction vessel, dissolve Fmoc-Dap(Fmoc)-OH and the coupling reagent in DMF.
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Add DIPEA to the solution to activate the amino acid.
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Immediately add the activated amino acid solution to the swollen resin.
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Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
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Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.
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Wash the resin thoroughly with DMF to remove excess reagents and by-products.
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2.2.2. Deprotection of the Fmoc Groups
The removal of both Fmoc groups is achieved simultaneously using a standard basic solution.
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Reagents and Solvents:
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20% Piperidine in DMF (v/v)
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DMF
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-
Procedure:
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Treat the peptide-resin with the 20% piperidine in DMF solution for 5-10 minutes at room temperature.
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Drain the deprotection solution.
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Repeat the treatment with fresh deprotection solution for another 15-20 minutes.
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Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
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The resin is now ready for the coupling of the next amino acid.
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Visualizing the Workflow and Chemistry
The following diagrams, generated using the DOT language, illustrate the key processes involving Fmoc-Dap(Fmoc)-OH in SPPS.
SPPS Cycle for Incorporation of Fmoc-Dap(Fmoc)-OH
Caption: Workflow for the incorporation of Fmoc-Dap(Fmoc)-OH in SPPS.
Fmoc Deprotection Mechanism
Caption: Base-catalyzed deprotection of the Fmoc group.
References
- 1. FMOC-DAP(FMOC)-OH | 201473-90-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
